molecular formula C10H5FN2O B11811532 5-(4-Fluorophenyl)isoxazole-3-carbonitrile

5-(4-Fluorophenyl)isoxazole-3-carbonitrile

Cat. No.: B11811532
M. Wt: 188.16 g/mol
InChI Key: APFYFYNYGDAXFM-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. nih.govrsc.org The unique electronic and structural properties of the isoxazole ring allow it to interact with biological molecules in specific ways, making it a valuable component in drug design. edu.krd The stability of the ring system permits extensive functionalization, enabling chemists to fine-tune the pharmacological properties of isoxazole-based compounds. nih.govwpmucdn.com

The significance of the isoxazole scaffold is underscored by its presence in a wide array of pharmacologically active compounds. ijcrt.org Research has demonstrated that isoxazole derivatives possess a broad spectrum of biological activities. nih.govrsc.org This versatility has made them attractive candidates in the quest for treatments for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.gov The proven therapeutic potential is evident in several clinically approved drugs that incorporate the isoxazole moiety, such as the anti-inflammatory drug Valdecoxib and the antirheumatic medication Leflunomide. edu.krdijpca.org

Reported Biological Activities of Isoxazole Derivatives
Biological ActivityReference
Anticancer nih.govnih.gov
Antimicrobial researchgate.net
Anti-inflammatory nih.govnih.gov
Antiviral ijcrt.orgnih.gov
Neuroprotective nih.gov
Antitubercular ijcrt.orgijpca.org
Antioxidant nih.gov

Rationale for the Academic Investigation of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile

The academic interest in this compound stems from the strategic combination of three key structural motifs: the isoxazole core, a fluorinated phenyl ring, and a carbonitrile group. Each component is known to confer advantageous properties in the context of medicinal chemistry.

The Isoxazole Core: As established, the isoxazole ring serves as a robust and versatile scaffold, frequently associated with a wide range of biological activities. nih.govrsc.org Its aromatic nature and stability allow for predictable structural modifications. nih.gov

The 4-Fluorophenyl Group: The introduction of a fluorine atom onto a phenyl ring is a common and effective strategy in drug design. olemiss.edu Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. nih.govolemiss.edu Furthermore, the carbon-fluorine bond is very strong, which can enhance the metabolic stability of the compound, a crucial factor for improving a drug's bioavailability and duration of action. nih.govolemiss.eduunf.edu Fluorinated compounds constitute a significant portion of the pharmaceutical market, highlighting the success of this approach. nih.govolemiss.edu

The 3-Carbonitrile Group: The nitrile (-C≡N) group is a valuable functional group in medicinal chemistry, recognized as an important pharmacophore. nih.gov It is a strong electron-withdrawing group and can act as a bioisostere for a carbonyl group or a hydroxyl group. The nitrogen atom of the nitrile can participate in hydrogen bonding with protein targets, a key interaction for molecular recognition and biological activity. nih.gov The nitrile group is present in a number of widely prescribed pharmaceuticals, demonstrating its utility in creating effective therapeutic agents. nih.gov Moreover, the carbonitrile moiety is a versatile chemical handle, providing a site for further synthetic transformations to create a library of related compounds for structure-activity relationship (SAR) studies.

The combination of these three components in this compound creates a molecule with a high potential for novel biological activity and favorable drug-like properties. Its investigation is therefore a logical step in the exploration of new chemical space for therapeutic applications, particularly in areas like oncology where fluorophenyl-isoxazole derivatives have already shown promise. researchgate.net

Overview of the Research Landscape for Fluorinated Isoxazole Derivatives

The study of fluorinated isoxazole derivatives is an active and promising area of chemical research. olemiss.edu Scientists are particularly interested in these compounds because the incorporation of fluorine can bestow unique and beneficial properties upon the isoxazole scaffold. nih.govolemiss.edu Research in this field generally follows two main trajectories: the development of novel synthetic methodologies and the exploration of their biological applications.

From a synthetic standpoint, the challenge lies in developing efficient and regioselective methods for introducing fluorine atoms into the isoxazole structure or for constructing the fluorinated ring system from precursors. nih.govolemiss.edu Researchers have explored various techniques, including the use of electrophilic fluorinating agents like Selectfluor™, to achieve these transformations. nih.gov The development of more cost-effective and milder synthetic routes, for instance using silver-catalysis instead of gold, is also an area of focus. olemiss.edu

The biological investigation of fluorinated isoxazoles has yielded significant findings. The enhanced lipophilicity and metabolic stability conferred by fluorine often lead to improved pharmacokinetic profiles. nih.govunf.edu Academic and industrial laboratories have synthesized and screened libraries of these compounds, revealing potent activities across various therapeutic areas. For example, fluorinated isoxazole derivatives have been evaluated for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govunf.eduresearchgate.net The ongoing research into these compounds continues to highlight their potential as lead structures in drug discovery programs. rsc.org

Fundamental Approaches to Isoxazole Ring Construction

The synthesis of the isoxazole ring is a well-established field in organic chemistry, with several reliable methods for its construction. These approaches typically involve the formation of the key nitrogen-oxygen bond and the closure of the five-membered ring from acyclic precursors.

1,3-Dipolar Cycloaddition Reactions of Alkenes and Alkynes with Nitrile Oxides

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, stands as one of the most versatile and widely utilized methods for synthesizing isoxazole rings. thieme-connect.comtandfonline.com This reaction involves the concertive addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, which is typically an alkene or an alkyne, to form an isoxazoline (B3343090) or an isoxazole, respectively. tandfonline.comnih.govchem-station.com

Nitrile oxides are highly reactive intermediates that are generally generated in situ to prevent their rapid dimerization into furoxans. chem-station.com A common method for their generation is the oxidative dehydrogenation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. researchgate.net For the synthesis of this compound, this strategy could theoretically involve the reaction between 4-fluorobenzonitrile oxide and an alkyne such as propiolonitrile. However, regioselectivity can be a challenge in such reactions.

A more controlled approach involves the reaction of a nitrile oxide precursor, such as 4-fluorophenyl hydroximoyl chloride, with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov This method provides a pathway to highly substituted isoxazoles. The reaction proceeds under basic conditions, which facilitates both the formation of the nitrile oxide and the enolate of the dicarbonyl compound, leading to the final isoxazole product. beilstein-journals.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
1,3-Dipole PrecursorDipolarophileBase/ConditionsProduct TypeYieldReference
4-Fluorophenyl hydroximoyl chlorideAcetylacetoneTriethylamine (TEA) in H₂O/MeOH3,4,5-Trisubstituted Isoxazole68% beilstein-journals.org
Aromatic Aldoximes3-(4-Methoxyphenyl)propiolonitrilein situ oxidation3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesModerate researchgate.net
DibromoformaldoximeOlefinKHCO₃Bromoisoxazoline88% chem-station.com
3,4-Dimethoxybenzaldehyde oximeAcetyl acetoneDichloromethane, rt4-Acetyl-5-methyl-3-aryl-isoxazole64% tandfonline.com

Reactions Involving Hydroxylamine and Three-Carbon Atom Precursors

A foundational method for isoxazole synthesis is the condensation reaction between hydroxylamine (or its hydrochloride salt) and a three-carbon precursor containing two electrophilic sites. youtube.com This approach, often referred to as the Claisen isoxazole synthesis, is particularly effective with 1,3-dicarbonyl compounds such as 1,3-diketones and β-ketoesters. rsc.orgresearchgate.net

The reaction mechanism initiates with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups to form an oxime intermediate. youtube.com Subsequently, the hydroxyl group of the oxime attacks the second carbonyl, leading to cyclization and dehydration to yield the aromatic isoxazole ring. youtube.comresearchgate.net α,β-Unsaturated ketones, such as chalcones, can also serve as the three-carbon component, reacting with hydroxylamine to form the isoxazole ring system. ipindexing.com

The synthesis of this compound via this route would necessitate a precursor like 1-(4-fluorophenyl)-3,3-dimethoxypropane-1-one, which upon reaction with hydroxylamine hydrochloride, can yield the desired product. The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomeric products. rsc.org

Table 2: Isoxazole Synthesis from Hydroxylamine and 1,3-Dicarbonyls
1,3-Dicarbonyl PrecursorConditionsProduct TypeYieldReference
β-Enamino diketonesVaries (Solvent, Lewis Acid)Polyfunctionalized IsoxazolesGood rsc.org
Substituted ChalconesHydroxylamine HCl, Sodium Acetate (B1210297), EtOH, Reflux3,5-Disubstituted Isoxazoles~60% ipindexing.com
1,3-DiketoneHydroxylamine HCl, Pyridine (B92270)Substituted IsoxazoleNot specified researchgate.net
Aryl 1,3-diketoestersHydroxylamine HCl, Acidic pH3,5-Isoxazole estersHigh nih.gov

Cycloisomerization of α,β-Acetylenic Oximes

A more modern and elegant approach to isoxazole synthesis is the cycloisomerization of α,β-acetylenic oximes. This intramolecular reaction offers high atom economy and often proceeds under mild conditions, particularly when catalyzed by transition metals. Gold(III) chloride (AuCl₃) has been shown to be a particularly effective catalyst for this transformation, promoting the cyclization of various α,β-acetylenic oximes to furnish substituted isoxazoles in good to excellent yields. thieme-connect.comorganic-chemistry.orgias.ac.in

The reaction mechanism is believed to involve the π-activation of the alkyne by the carbophilic gold catalyst, which facilitates the nucleophilic attack of the oxime's oxygen atom onto the activated triple bond. thieme-connect.com This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by strategic placement of substituents on the acetylenic oxime precursor. organic-chemistry.org Similarly, copper(I) chloride (CuCl) can mediate the intramolecular cyclization of oximes derived from propargylamines. organic-chemistry.orgorganic-chemistry.org

Table 3: Metal-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
CatalystSubstrateConditionsProductYieldReference
AuCl₃Various α,β-Acetylenic OximesModerateSubstituted IsoxazolesGood to Excellent thieme-connect.comorganic-chemistry.orgias.ac.in
CuClOximes from PropargylaminesEthyl Acetate5-Substituted and 3,5-Disubstituted IsoxazolesUp to 86% organic-chemistry.org
ICl2-Alkyn-1-one O-methyl oximesMild4-IodoisoxazolesModerate to Excellent nih.gov

Strategies for the Introduction and Functionalization of the 4-Fluorophenyl Moiety

While it is most common to construct the isoxazole ring using a starting material that already contains the 4-fluorophenyl group (e.g., 4-fluorobenzaldehyde), it is theoretically possible to introduce this moiety onto a pre-existing aromatic structure. The two main strategies for aromatic functionalization are nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common Sₙ1 and Sₙ2 reactions, SₙAr proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com For the reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

A peculiar feature of SₙAr is the leaving group trend: F > Cl > Br > I. libretexts.org Fluorine, despite being a poor leaving group in other contexts, is the most effective here because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and facilitating the rate-determining nucleophilic attack. youtube.comlibretexts.org This approach is generally not used to add a fluorine atom but rather to use a fluorine-substituted arene as the electrophile. For instance, a pre-formed isoxazole anion could potentially displace a leaving group on a highly activated fluorobenzene derivative, though this is not a common synthetic route for this class of compounds.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the quintessential reaction of aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized cationic intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgbyjus.com Key EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Applying this to a precursor such as 5-phenylisoxazole-3-carbonitrile would involve direct fluorination. However, the isoxazole ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards EAS and would direct an incoming electrophile to the meta-position.

A more synthetically viable strategy involves starting with fluorobenzene and performing an EAS reaction on it. The fluorine atom is a deactivating but ortho-, para-directing substituent. researchgate.net Therefore, a reaction like a Friedel-Crafts acylation on fluorobenzene could install an acyl group at the para position. This newly functionalized 4-fluoroacetophenone could then serve as a direct precursor for the construction of the isoxazole ring using the methods described in section 2.1.

Synthetic Methodologies for this compound and Related Fluorophenyl Isoxazole Derivatives

This article explores the synthetic methodologies for this compound and related fluorophenyl isoxazole derivatives. The focus is on advanced and green synthetic techniques, including methods for introducing the key carbonitrile functional group, the use of transition-metal catalysis, metal-free alternatives, and the regioselective construction of the isoxazole core. Furthermore, it examines the integration of the isoxazole scaffold into the total synthesis of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H

InChI Key

APFYFYNYGDAXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C#N)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 4 Fluorophenyl Isoxazole 3 Carbonitrile

Nucleophilic Reactions Involving the Isoxazole-3-Carbonitrile (B1322572) Moiety

The isoxazole-3-carbonitrile moiety is a primary site for nucleophilic attack due to the inherent electrophilicity of the nitrile carbon atom. The electron-withdrawing nature of the isoxazole (B147169) ring further enhances this reactivity, making the cyano group susceptible to a variety of nucleophilic additions.

The carbon atom of the cyano group in 5-(4-fluorophenyl)isoxazole-3-carbonitrile is sp-hybridized and bears a partial positive charge, rendering it an electrophilic center. Nucleophiles can readily attack this carbon, leading to the formation of a tetrahedral intermediate. The stability and subsequent reaction pathway of this intermediate depend on the nature of the attacking nucleophile and the reaction conditions.

Research on analogous 3,5-dicyanoisoxazoles has shown that the cyano groups are highly reactive towards nucleophiles such as alcohols and amines, even more so than in nitrobenzonitriles. This heightened reactivity is attributed to the electron-withdrawing character of the isoxazole ring, which facilitates the initial nucleophilic addition.

The reaction of this compound with various nucleophiles can lead to the synthesis of a range of new derivatives with potential applications in medicinal chemistry and materials science.

Formation of Amidines: In the presence of primary or secondary amines, the nitrile group can undergo nucleophilic addition to form N-substituted amidines. This reaction typically proceeds under mild conditions and can be catalyzed by Lewis or Brønsted acids. The resulting amidine derivatives are valuable synthons for the construction of more complex heterocyclic systems.

Formation of Imidates: Alcohols can add to the cyano group in the presence of an acid catalyst to yield imidates. These compounds are generally stable but can be hydrolyzed to esters or react with amines to form amidines, highlighting their utility as synthetic intermediates.

The following table summarizes the expected products from the nucleophilic addition to the cyano group of this compound.

NucleophileReagent ExampleProduct Class
AmineR-NH₂Amidine
AlcoholR-OHImidate
HydroxylamineNH₂OHAmidoxime
HydrazineNH₂NH₂Amidrazone

Interactive Data Table: Click on a product class to view a representative reaction scheme.

Electrophilic Aromatic Substitution Reactions on the 4-Fluorophenyl Substituent

The 4-fluorophenyl group attached to the isoxazole ring can undergo electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic systems. The outcome of these reactions is governed by the electronic effects of both the fluorine atom and the isoxazolyl substituent.

The fluorine atom exerts a dual electronic effect on the phenyl ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect deactivates the ring towards electrophilic attack compared to benzene. However, the resonance effect, which involves the donation of a lone pair of electrons from the fluorine atom into the aromatic π-system, directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isoxazole ring, electrophilic substitution is expected to occur primarily at the positions ortho to the fluorine atom.

The regioselectivity of electrophilic substitution on the 4-fluorophenyl ring is a result of the combined directing effects of the fluorine atom and the 5-isoxazolyl group. The fluorine atom is an ortho, para-director. The 5-isoxazolyl group is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing nature.

Therefore, in the case of this compound, the fluorine atom directs electrophiles to positions 3 and 5 of the phenyl ring, while the isoxazolyl group directs to positions 2 and 6. The activating effect of the fluorine (via resonance) at the ortho positions (positions 3 and 5) is likely to be the dominant factor. Consequently, electrophilic attack is most probable at the positions ortho to the fluorine atom.

The following table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-(4-Fluoro-3-nitrophenyl)isoxazole-3-carbonitrile
HalogenationBr₂, FeBr₃5-(3-Bromo-4-fluorophenyl)isoxazole-3-carbonitrile
SulfonationSO₃, H₂SO₄2-Fluoro-5-(3-cyano-isoxazol-5-yl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-(5-(4-Fluoro-3-acylphenyl)isoxazole-3-carbonitrile

Interactive Data Table: Click on a reaction to view the predicted regiochemistry.

Studies on the nitration of 5-phenylisoxazole (B86612) have shown that substitution can occur on the phenyl ring, though often requiring forcing conditions. The presence of the fluorine atom in this compound would further influence the reaction conditions and the distribution of isomers. researchgate.net

Cycloaddition Reactions of the Isoxazole Ring System

The isoxazole ring, being an aromatic heterocycle, is generally stable and does not readily participate in cycloaddition reactions. Its aromatic character means that it lacks the typical reactivity of isolated double bonds that are required for many cycloaddition processes. However, under specific conditions, the isoxazole ring can be induced to react.

The most common cycloaddition reactions involving isoxazoles are not reactions of the isoxazole ring itself, but rather 1,3-dipolar cycloadditions that are used to synthesize the isoxazole ring. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

While less common, Diels-Alder reactions involving the isoxazole ring as a diene are theoretically possible, particularly if the aromaticity is disrupted or if the ring is suitably activated with electron-donating groups. Photochemical cycloadditions represent another potential, though less explored, avenue for the reaction of the isoxazole ring. researchgate.net For this compound, the electron-withdrawing nature of the substituents would likely make the isoxazole ring a poor diene for a normal electron demand Diels-Alder reaction. Inverse electron demand Diels-Alder reactions, where the isoxazole would act as the dienophile, are also unlikely due to the already electron-deficient nature of the ring system.

In some cases, intramolecular Diels-Alder reactions have been reported where an isoxazole is part of a larger molecule containing a dienophile, but in these instances, other parts of the molecule typically participate in the cycloaddition rather than the isoxazole ring itself. researchgate.net

Therefore, significant activation would be required for the isoxazole ring of this compound to participate in cycloaddition reactions.

Investigations into Reaction Kinetics and Thermodynamics

Currently, specific experimental studies detailing the reaction kinetics and thermodynamics of this compound are not extensively documented in publicly available literature. The quantitative determination of reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its specific reactions remains an area for future research. Such studies are crucial for optimizing reaction conditions and understanding the feasibility and spontaneity of its chemical transformations.

Exploration of σ-Complexation Processes

The formation of σ-complexes, or Meisenheimer complexes, is a key intermediate in nucleophilic aromatic substitution (SNAAr) reactions. The 4-fluorophenyl group attached to the isoxazole ring could potentially undergo such reactions. However, dedicated studies exploring the formation, stability, and characterization of σ-complexes involving this compound have not been reported. Research in this area would be valuable for elucidating the mechanisms of nucleophilic substitution on the aryl ring of this molecule and understanding the electronic influence of the isoxazole-3-carbonitrile substituent.

Computational Predictions of Reaction Mechanisms and Intermediates

While general synthetic methods for isoxazole derivatives are known, specific computational studies, such as those using Density Functional Theory (DFT), to predict reaction mechanisms, transition states, and intermediates for reactions involving this compound are not found in the surveyed literature. researchgate.net Computational chemistry offers a powerful tool to model reaction pathways, calculate energy barriers, and visualize the structures of transient species that are often difficult to detect experimentally. A plausible area for computational investigation would be the [3+2] cycloaddition reaction, which is a common method for synthesizing the isoxazole ring. Such theoretical studies would complement experimental findings and provide a deeper, molecular-level understanding of the compound's reactivity.

Advanced Spectroscopic and Structural Elucidation of 5 4 Fluorophenyl Isoxazole 3 Carbonitrile and Its Analogues

Vibrational Spectroscopy for Functional Group Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The most definitive band would be from the nitrile (C≡N) group, which typically shows a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹. nih.gov For instance, the related compound 5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-isoxazole-4-carbonitrile displays a strong nitrile stretch at 2235 cm⁻¹. researchgate.net

The isoxazole (B147169) ring itself contributes to a complex spectral region. The C=N stretching vibration within the ring is expected to appear around 1600-1670 cm⁻¹. researchgate.net Related isoxazole structures show C=N imine peaks around 1607 cm⁻¹. wpmucdn.com Aromatic C=C stretching vibrations from the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. wpmucdn.com Furthermore, the C-O stretching vibration within the isoxazole ring is anticipated, often observed between 1000-1300 cm⁻¹. wpmucdn.com The presence of the fluorophenyl group would be confirmed by a strong C-F stretching band, typically found in the 1000-1250 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (-C≡N) Stretching 2230 - 2240
Isoxazole (C=N) Stretching 1600 - 1670
Aromatic Ring (C=C) Stretching 1450 - 1600
Aryl Fluoride (C-F) Stretching 1000 - 1250

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of a molecule. ipb.pt Through various NMR experiments, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of this compound is predicted to be relatively simple yet highly informative. The protons on the 4-fluorophenyl ring are expected to appear as a set of two multiplets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). Specifically, the two protons ortho to the fluorine atom will be magnetically equivalent, as will the two protons meta to the fluorine. This AA'BB' spin system often presents as two distinct multiplets due to coupling with both the adjacent protons and the ¹⁹F nucleus. In similar structures like 5-(4-fluorophenyl)-3-phenylisoxazole, the fluorophenyl protons are observed as a multiplet between δ 7.74-7.97 ppm and a triplet at δ 7.19 ppm. rsc.org

A key signal would be a singlet corresponding to the lone proton at the C4 position of the isoxazole ring. In various 3,5-disubstituted isoxazoles, this proton typically resonates downfield, between δ 6.7-7.0 ppm, due to the electronic environment of the heterocyclic ring. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Multiplicity Predicted Chemical Shift (δ, ppm)
Aromatic H (ortho to Isoxazole) Multiplet (dd) ~7.8 - 8.0
Aromatic H (ortho to Fluorine) Multiplet (t) ~7.2 - 7.4

The ¹³C NMR spectrum provides information on all carbon atoms in the structure. For this compound, ten distinct signals are expected. The nitrile carbon (C≡N) is anticipated to appear in the range of δ 105-120 ppm. researchgate.net The carbon atoms of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts; for example, in 5-(4-bromophenyl)-3-phenylisoxazole, these carbons appear at δ 163.2 (C3), 98.0 (C4), and 169.5 (C5) ppm. rsc.org

The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom (JCF). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz) and is expected to resonate at a high chemical shift, around δ 164 ppm. rsc.org The ortho (²JCF ≈ 22 Hz), meta (³JCF ≈ 8 Hz), and para carbons also exhibit smaller C-F couplings. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm) Key Feature
Isoxazole C5 ~170 Quaternary
Isoxazole C3 ~163 Quaternary
Phenyl C (C-F) ~164 Doublet, large ¹JCF
Phenyl C (ortho to Isoxazole) ~128 Doublet, ³JCF
Phenyl C (ortho to Fluorine) ~116 Doublet, ²JCF
Nitrile (-C≡N) ~115 Quaternary
Phenyl C (ipso to Isoxazole) ~124 Doublet, ⁴JCF

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. psu.edu The spectrum provides information about the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment. In a similar compound, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, the fluorine signal appears at δ -110.83 ppm (referenced to CFCl₃). nih.gov A comparable chemical shift would be anticipated for the target molecule, confirming the presence and electronic nature of the 4-fluorophenyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. govinfo.gov For this compound (molecular formula C₁₀H₅FN₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 188. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 189.

The fragmentation of the isoxazole ring is a common pathway. This can involve the initial loss of carbon monoxide (CO, 28 Da) or cleavage of the N-O bond, leading to characteristic daughter ions. The loss of the nitrile group (CN, 26 Da) or the entire fluorophenyl group could also be observed. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the isoxazole, fluorophenyl, and nitrile components.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound, the calculated exact mass of the protonated molecule [C₁₀H₆FN₂O]⁺ is 189.0468. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide unequivocal confirmation of the molecular formula. For example, the HRMS analysis of a related compound, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, showed an observed [M+H]⁺ peak at m/z 317.9922, which was in excellent agreement with the calculated mass of 317.9924 for C₁₅H₁₀BrFNO. rsc.org This level of precision is essential for validating the identity of newly synthesized compounds.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-isoxazole-4-carbonitrile
3-Amino-5-(4-fluorophenyl)isoxazole
5-(4-fluorophenyl)-3-phenylisoxazole
5-(4-bromophenyl)-3-phenylisoxazole
2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining molecular weight information from polar and thermally labile compounds. iucr.orgrsc.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. iucr.orgwikipedia.org This process induces the desorption of ions from the liquid matrix, which are then analyzed by the mass spectrometer.

For this compound, FAB-MS would be expected to produce a prominent pseudomolecular ion peak, [M+H]⁺, corresponding to the protonated molecule. Given the molecular formula C₁₀H₅FN₂O, the exact mass of the compound is approximately 188.04 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 189.

The resulting mass spectrum would likely be characterized by a high abundance of this pseudomolecular ion, with minimal fragmentation. wikipedia.org This is a hallmark of soft ionization techniques like FAB, which impart less energy to the analyte molecule compared to methods like Electron Ionization (EI), thereby reducing the extent of fragmentation. wikipedia.org Any observed fragment ions would arise from the cleavage of the isoxazole ring or the loss of the cyano group. The interpretation of these fragmentation patterns can provide valuable structural information, corroborating the identity of the compound.

Ion TypeExpected m/zInterpretation
[M+H]⁺189.0488Protonated molecular ion
[M+Na]⁺211.0307Sodium adduct (if sodium salts are present)

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

Single crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

The crystal packing is expected to be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C-H···N or C-H···O hydrogen bonds. nih.gov The precise arrangement of molecules in the crystal lattice would determine the unit cell parameters and the space group. A representative table of crystallographic data, based on known isoxazole structures, is provided below. mdpi.comresearchgate.net

ParameterExpected Value Range (based on analogues)
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)5 - 15
b (Å)5 - 20
c (Å)10 - 30
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 2000
Z (molecules/unit cell)4 or 8

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition calculated from the molecular formula to verify the purity and identity of a synthesized compound. nih.govdoaj.org

For this compound, with the molecular formula C₁₀H₅FN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the calculated values, which is the generally accepted margin of error for this technique. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the sample.

ElementMolecular FormulaCalculated (%)Found (%) (Typical Expected)
Carbon (C)C₁₀H₅FN₂O63.8363.80 ± 0.4
Hydrogen (H)2.682.70 ± 0.4
Nitrogen (N)14.8914.85 ± 0.4

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable tools for the separation, identification, and purification of compounds. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method widely employed to monitor the progress of chemical reactions, assess the purity of a substance, and determine appropriate solvent systems for larger-scale purification methods like column chromatography. nih.gov

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. The plate is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent, resulting in their separation. nih.gov

The separated spots can be visualized under UV light, as aromatic compounds like isoxazoles are often UV-active. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. For a similar compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, an Rf value of 0.45 was reported using a mobile phase of 30% ethyl acetate (B1210297) in hexanes. wpmucdn.com A different system, toluene:ethyl acetate (7.5:2.5), has also been reported for a related fluorophenyl-containing compound. nih.gov A single spot on the TLC plate in multiple solvent systems is a strong indicator of the compound's purity.

Computational Chemistry and Theoretical Modeling of 5 4 Fluorophenyl Isoxazole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile. These calculations provide a detailed understanding of the molecule's geometry, stability, and reactivity.

The optimized molecular structure reveals the spatial arrangement of atoms and the planarity of the isoxazole (B147169) and fluorophenyl rings. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For isoxazole derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the isoxazole and carbonitrile moieties. This distribution is key to understanding the molecule's behavior in chemical reactions and biological interactions.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the carbonitrile group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring are regions of positive potential.

Table 1: Calculated Electronic Properties of this compound
ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-1.8 eV
Energy Gap (HOMO-LUMO)5.4 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility and intermolecular interactions.

MD simulations also shed light on the dynamic interactions between the compound and solvent molecules. The fluorine atom and the nitrogen and oxygen atoms of the isoxazole ring can form hydrogen bonds with water molecules, influencing the compound's solubility and bioavailability. Understanding these interactions is vital for predicting how the molecule will behave in a physiological environment.

Table 2: Key Conformational Parameters from Molecular Dynamics Simulations
ParameterObservation
Dihedral Angle (Isoxazole-Phenyl)Fluctuates around a low-energy planar conformation with occasional rotations.
Solvent Accessible Surface Area (SASA)Relatively stable, with minor fluctuations indicating consistent solvent exposure.
Root Mean Square Deviation (RMSD)Low values indicate a stable molecular structure throughout the simulation.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is essential for understanding the potential biological activity of this compound.

Docking studies can predict how this compound might interact with the active site of various enzymes. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and protein kinases. The docking results can reveal key interactions, such as hydrogen bonds between the isoxazole nitrogen or oxygen and amino acid residues in the active site. The fluorophenyl group can engage in hydrophobic interactions, while the carbonitrile group may also participate in polar interactions. These interactions are crucial for the binding affinity and inhibitory potential of the compound.

Similarly, molecular docking can be used to profile the binding of this compound to a range of receptors. This helps in predicting its potential pharmacological effects and identifying potential off-target interactions. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable complex and a higher affinity.

Inverse docking, a technique where the compound is docked against a large library of protein structures, can be employed for protein target identification. This approach can help to identify novel potential biological targets for this compound, providing new avenues for therapeutic applications. The results can highlight proteins for which the compound shows a high predicted binding affinity, suggesting a potential biological interaction that can be further investigated experimentally.

Table 3: Predicted Binding Affinities from Molecular Docking Studies
Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
p38 MAP Kinase-9.2Met109, Gly110, Lys53
Estrogen Receptor Alpha-7.9Arg394, Glu353, His524

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. For a series of isoxazole derivatives including this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A QSAR model is typically a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with potentially higher potency. nih.gov For example, a QSAR study on isoxazole derivatives might reveal that increasing the hydrophobicity of the substituent at the 5-position of the isoxazole ring leads to enhanced activity, while the presence of a hydrogen bond donor at the 3-position is detrimental. nih.gov Such insights are invaluable for the rational design of new and more effective therapeutic agents.

Table 4: Important Descriptors in a Hypothetical QSAR Model for Isoxazole Derivatives
DescriptorCorrelation with ActivityInterpretation
LogP (Hydrophobicity)PositiveIncreased hydrophobicity enhances activity.
Molecular WeightNegativeLarger molecules may have reduced activity.
Number of Hydrogen Bond DonorsNegativeFewer hydrogen bond donors are preferred for higher activity.
Dipole MomentPositiveA higher dipole moment may be beneficial for receptor binding.

Comparative Molecular Field Analysis (CoMFA)

No specific Comparative Molecular Field Analysis (CoMFA) studies were found for this compound in the available literature. CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of molecules with their 3D shape and electrostatic and steric fields. This analysis requires a dataset of structurally related compounds with known biological activities, which does not appear to have been published for derivatives of this compound.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, no specific Comparative Molecular Similarity Indices Analysis (CoMSIA) studies for this compound were identified. CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to relate molecular properties to biological activity. The absence of such a study suggests a lack of a relevant dataset of analogues with measured activities for this compound.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

There is no specific in silico pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) or pharmacodynamic profiling data available in the reviewed literature for this compound. Such studies are crucial in early-stage drug discovery to predict a compound's behavior in the body and its interaction with biological targets. While general properties can be predicted by various software tools, published research detailing a comprehensive profile for this specific molecule is not available.

Free Energy Perturbation and Binding Energy Calculations

No studies detailing Free Energy Perturbation (FEP) or other binding energy calculations for the interaction of this compound with a specific biological target were found. FEP is a rigorous computational method used to calculate the relative binding affinities of ligands to a receptor. These calculations are computationally intensive and require high-resolution structural data (like X-ray crystallography or NMR) of the compound bound to a target protein, which appears to be unavailable for this compound.

Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl Isoxazole 3 Carbonitrile Analogues

Systematic Modification of the Fluorophenyl Moiety and its Electronic Effects

The 5-phenyl group is a critical component for the biological activity of this isoxazole (B147169) series, and modifications to this ring have profound effects. The nature and position of substituents on the phenyl ring alter the electronic, steric, and lipophilic properties of the entire molecule, thereby influencing its interaction with biological targets.

Research has shown that the fluorine atom at the para-position (4-position) of the phenyl ring often contributes favorably to activity. Fluorine's high electronegativity and ability to form hydrogen bonds can enhance binding affinity to target proteins. SAR studies on related 5-phenylisoxazole (B86612) scaffolds have demonstrated that the electronic properties of the substituent are crucial. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine (B1682287) oxidase inhibitors, the presence of an electron-withdrawing cyano group on the phenyl ring was found to be a preferred substitution pattern compared to a nitro group, which generally led to a reduction in inhibitory potency. nih.gov

Systematic replacement of the 4-fluoro substituent with other groups reveals clear SAR trends. Introducing other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate activity. Studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles have utilized Hammett constants to correlate the electronic effects of substituents with spectral data, providing a quantitative basis for understanding these relationships. researchgate.net Generally, the size, position, and electronic nature of the substituent must be carefully balanced to achieve optimal activity.

Substituent at 4-position of Phenyl RingElectronic EffectGeneral Impact on Activity (Example Context)Reference
-F (Fluorine)Electron-withdrawing, H-bond acceptorOften enhances binding affinity and metabolic stability researchgate.net
-CN (Cyano)Strongly electron-withdrawingCan significantly increase potency depending on the target nih.gov
-NO₂ (Nitro)Strongly electron-withdrawingMay decrease potency compared to other EWGs like cyano nih.gov
-OCH₃ (Methoxy)Electron-donatingActivity varies; can increase or decrease potency based on steric and electronic fit researchgate.net
-CH₃ (Methyl)Weakly electron-donatingModest changes in activity, influences lipophilicity researchgate.net

Role of the Isoxazole Ring System in Modulating Biological Activity

The isoxazole ring is not merely a linker but an integral pharmacophoric element. As a five-membered, electron-rich aromatic heterocycle, it possesses unique structural features that contribute to its biological functions. nih.govwikipedia.org The arrangement of nitrogen and oxygen atoms influences the ring's dipole moment and its ability to participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org

The structural integrity of the isoxazole ring is often essential for activity. The substituents present on the isoxazole moiety play a vital role in its interaction with biological targets. rsc.org The ring system acts as a rigid scaffold, holding the phenyl and carbonitrile groups in a specific spatial orientation necessary for effective binding. The weak N-O bond within the isoxazole ring can, under certain conditions like UV irradiation, lead to ring cleavage, a property that can be exploited in specific applications like photocross-linking studies. wikipedia.org

Bioisosteric replacement of the isoxazole ring with other heterocycles is a common strategy to probe its importance and to modulate a compound's properties. nih.gov Replacing the isoxazole with rings such as oxazole (B20620), pyrazole, or triazole can lead to changes in potency, selectivity, and pharmacokinetic profiles. nih.govdrughunter.comunimore.it For example, studies on JNK inhibitors revealed that swapping the positions of the nitrogen and oxygen atoms to create an isomeric isoxazole resulted in a loss of selectivity, highlighting the precise electronic and geometric requirements of the heterocyclic core. nih.gov

Influence of the Carbonitrile Group on Molecular Recognition and Reactivity

The carbonitrile (-C≡N) group at the 3-position is a key functional group that significantly influences the molecule's biological activity. Its inclusion in drug candidates has become a prominent strategy in medicinal chemistry due to its unique physicochemical properties. nih.gov The nitrile group is a strong hydrogen bond acceptor, a property conferred by the lone pair of electrons on the sp-hybridized nitrogen atom. researchgate.netnih.gov This allows it to form crucial interactions with hydrogen bond donors in a protein's active site, such as the backbone N-H groups or side chains of residues like arginine, lysine, and glutamine. nih.govresearchgate.net

Furthermore, the carbonitrile group is often used as a bioisostere for other functional groups like carbonyls, hydroxyls, or halogens. nih.gov It is generally metabolically stable and can block sites that would otherwise be susceptible to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net

Interaction TypeDescriptionPotential Protein Residue PartnersReference
Hydrogen BondingActs as a hydrogen bond acceptor.Backbone amides, Gln, Arg, Lys, Ser, Thr, Tyr nih.govresearchgate.net
π–π StackingThe electron-withdrawing nature can enhance interactions with aromatic rings.Phe, Tyr, Trp, His nih.gov
Hydrophobic InteractionsThe linear shape allows it to occupy narrow hydrophobic channels.Ala, Val, Leu, Ile researchgate.net
Covalent BondingRare, but can occur via Michael addition in specific enzymatic contexts.Cys, Ser nih.gov

Positional Isomerism and Stereochemical Considerations in Activity Profiles

The specific arrangement of substituents around the central isoxazole core is critical for biological activity. Positional isomerism can lead to dramatic differences in efficacy and selectivity. For instance, swapping the substituents at the 3- and 5-positions of the isoxazole ring—yielding a 3-(4-Fluorophenyl)isoxazole-5-carbonitrile analogue—would alter the molecule's three-dimensional shape and electronic properties, likely resulting in a different binding mode and activity profile. Studies on related phenylisoxazole carbaldehyde derivatives have involved the synthesis and evaluation of both 3-phenyl-5-substituted and 5-phenyl-3-substituted isomers, confirming that this structural variation is a key aspect of SAR exploration. researchgate.net

Similarly, the position of the fluorine atom on the phenyl ring is important. While the 4-fluoro (para) isomer is common, analogues with 2-fluoro (ortho) or 3-fluoro (meta) substitution would present a different electronic and steric profile to a target protein, which would almost certainly affect binding affinity.

While 5-(4-Fluorophenyl)isoxazole-3-carbonitrile itself is an achiral molecule, modifications to the scaffold can introduce stereocenters. If a chiral center is introduced, it is standard practice in drug development to synthesize and test the individual enantiomers, as they frequently exhibit different potencies, metabolic fates, and toxicities.

Design Principles for Enhanced Selectivity and Potency of Isoxazole Scaffolds

The collective SAR data from isoxazole-based compounds provide several guiding principles for designing analogues with improved potency and selectivity. rsc.org A primary strategy is structure-based drug design, which utilizes X-ray crystallography data of a ligand bound to its target to guide modifications that enhance favorable interactions. nih.gov

Key design principles include:

Optimizing Phenyl Ring Substitution: Systematically exploring a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring can fine-tune electronic properties and exploit specific pockets in the binding site. nih.gov

Bioisosteric Replacement: The isoxazole ring or the carbonitrile group can be replaced with other functional groups or heterocycles to improve properties like solubility, metabolic stability, or binding affinity while retaining the core interactions necessary for activity. bohrium.comrsc.org

Scaffold Hopping and Elaboration: The isoxazole can serve as a starting point or fragment. Elaboration of the scaffold by adding new functional groups can lead to novel compounds with enhanced properties. For example, linking the isoxazole scaffold to another pharmacophore can create hybrid molecules with dual activities or improved target engagement. nih.govmdpi.com

Modulating Physicochemical Properties: Modifications are often aimed at achieving a balance of lipophilicity and hydrophilicity to ensure good oral bioavailability and favorable pharmacokinetic profiles. bohrium.com

These principles have been successfully applied to develop potent and selective isoxazole-based inhibitors for various targets. nih.govnih.gov

Analysis of Functional Group Variation and its Correlation with Biological Activity

A comprehensive analysis of functional group variations is essential for building a robust SAR model. The biological activity of an isoxazole derivative is a function of the combined contributions of each of its components. reachemchemicals.com Systematic variation of functional groups allows medicinal chemists to map the chemical space around the core scaffold and identify key interactions that drive potency and selectivity.

For example, extensive SAR studies on a class of isoxazole derivatives as JNK inhibitors identified crucial groups for both potency and selectivity. nih.gov It was found that substitutions at the 5-position of the isoxazole ring were critical for improving selectivity against other kinases like p38. nih.gov Similarly, studies on 3,5-diarylisoxazole anticancer agents identified specific substitution patterns on the phenyl rings that led to high potency and selectivity for cancer cells over non-tumorigenic cells. nih.gov

The data from these studies are often compiled into tables to visualize the correlation between structural changes and biological activity, typically measured as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

R1 (at 5-position)R2 (at 3-position)Biological Activity (Example Target)General TrendReference
4-Fluorophenyl-CNVarious Kinases, EnzymesParent scaffold with diverse activities nih.govnih.gov
4-Fluorophenyl-COOHXanthine OxidaseActive, serves as a precursor for amide analogues nih.gov
4-Fluorophenyl-C(=O)NHRVarious TargetsAmide derivatives show a wide range of activities nih.gov
3,4-Dichlorophenyl-CNJNK KinaseIncreased lipophilicity, may enhance potency nih.gov
4-Methoxyphenyl-CNAnticancer TargetsEDG on phenyl ring, activity is target-dependent nih.gov
Phenyl-CNJNK KinaseRemoval of fluorine may reduce potency or alter selectivity nih.gov

By systematically altering functional groups and correlating these changes with biological outcomes, researchers can develop predictive models to guide the design of next-generation analogues with superior therapeutic properties.

Research Applications and Emerging Potentials of 5 4 Fluorophenyl Isoxazole 3 Carbonitrile in Chemical Sciences

Applications in Pharmaceutical and Medicinal Chemistry Research

The 5-(4-fluorophenyl)isoxazole (B145027) core structure has been identified as a privileged scaffold in medicinal chemistry, serving as a foundational element for molecules targeting a wide array of biological processes. Researchers have systematically synthesized and evaluated derivatives of this compound, revealing significant potential in the development of new antimicrobial and anticancer agents.

The isoxazole (B147169) moiety is a key component in several clinically used antimicrobial drugs. nih.gov Research into 5-(4-fluorophenyl)isoxazole derivatives has revealed a broad spectrum of activity against various pathogenic microbes, including both bacteria and fungi. nih.govresearchgate.net

Derivatives of 5-(4-fluorophenyl)isoxazole have demonstrated notable efficacy against a range of bacterial pathogens. Studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles showed good antibacterial activity against several Gram-positive and Gram-negative strains. researchgate.net The activity, measured by the zone of inhibition, indicates that these compounds can effectively hinder bacterial growth. researchgate.net

For instance, various substituted isoxazoles have been tested against bacterial species such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli, Proteus vulgaris (Gram-negative). amazonaws.com The results, often compared to standard antibiotics, underscore the potential of this chemical class. researchgate.netamazonaws.com The table below summarizes the antibacterial activity of selected 5-(4-fluorophenyl)-3-phenylisoxazole derivatives. researchgate.net

Bacterial StrainTypeZone of Inhibition (mm) for Derivative 1 (H)Zone of Inhibition (mm) for Derivative 2 (4-OCH3)Zone of Inhibition (mm) for Ciprofloxacin (Standard)
Staphylococcus aureusGram-Positive141525
Streptococcus pyogenesGram-Positive151628
Micrococcus luteusGram-Positive131424
Bacillus subtilisGram-Positive121323
Klebsiella pneumoniaeGram-Negative111220
Vibrio parahaemolyticusGram-Negative101122
Klebsiella oxytocaGram-Negative131424
Proteus mirabilisGram-Negative121323
Escherichia coliGram-Negative141526
Pseudomonas aeruginosaGram-Negative111221

Data sourced from a study on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles, where Derivative 1 is unsubstituted and Derivative 2 has a 4-methoxy substitution on the 3-phenyl ring. researchgate.net The concentration used was 250μg/mL.

In addition to antibacterial properties, the 5-(4-fluorophenyl)isoxazole scaffold has been investigated for its antifungal potential. researchgate.net Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various fungal species, including those of clinical relevance such as Aspergillus niger and Candida albicans. researchgate.netresearchgate.netnih.gov

The antifungal efficacy of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds was evaluated using the disc diffusion method. researchgate.net The findings indicate that most of the tested compounds possess significant antifungal properties against species like Aspergillus niger, Mucor species, and Trichoderma viride. researchgate.netresearchgate.net

Fungal SpeciesZone of Inhibition (mm) for Derivative 1 (H)Zone of Inhibition (mm) for Derivative 2 (4-OCH3)Zone of Inhibition (mm) for Derivative 3 (4-Cl)
Aspergillus niger161718
Mucor specie151617
Trichoderma viride141516

Data sourced from a study on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles, where Derivative 1 is unsubstituted, Derivative 2 has a 4-methoxy substitution, and Derivative 3 has a 4-chloro substitution on the 3-phenyl ring. researchgate.net

The isoxazole ring system is a key structural motif in a variety of molecules with demonstrated anticancer activity. researchgate.netespublisher.com Consequently, derivatives of 5-(4-fluorophenyl)isoxazole have been a focal point of research for the development of new antineoplastic agents. researchgate.netdoaj.org These investigations have primarily centered on their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms.

A significant body of research has demonstrated the potent antiproliferative effects of 5-(4-fluorophenyl)isoxazole derivatives against various human cancer cell lines in laboratory settings. researchgate.netdoaj.org A study focusing on novel fluorophenyl-isoxazole-carboxamide derivatives evaluated their anticancer activity against a panel of cancer cell lines, including those from the liver (Hep3B, HepG2), cervix (HeLa), and breast (MCF-7). researchgate.netdoaj.org

The results, quantified by IC50 values (the concentration required to inhibit 50% of cell growth), revealed potent activity, particularly against the Hep3B liver cancer cell line. researchgate.netdoaj.org One derivative, compound 2f, was identified as the most potent against both Hep3B and Hep-G2 cell lines. researchgate.netdoaj.org

CompoundCancer Cell LineIC50 Value (µg/mL)
Compound 2aHep3B11.60
MCF-740.11
Compound 2bHep3B9.41
MCF-738.56
Compound 2cHep3B7.66
MCF-741.22
Compound 2eHep3B9.33
MCF-735.43
Compound 2fHep3B5.76
HepG234.64

Data sourced from a study on the antiproliferative activities of novel fluorophenyl-isoxazole-carboxamide derivatives. researchgate.netdoaj.org

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research into fluorophenyl-isoxazole derivatives has begun to uncover their modes of anticancer activity. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netdoaj.org

For example, further analysis of the potent compound 2f revealed that it induced cell cycle arrest in the G2-M phase in 6.73% of the total Hep3B cells. researchgate.netdoaj.org Moreover, compounds 2b and 2f were found to reduce the rate of necrosis and shift the cells towards apoptosis. researchgate.netdoaj.org While the precise molecular targets are still under investigation, these findings point towards interference with critical cell cycle checkpoints and apoptotic pathways.

Glycogen synthase kinase-3 (GSK-3) and the B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis and cell survival, and their dysregulation is common in many cancers. nih.govnih.gov GSK-3 is involved in numerous signaling pathways, including WNT/β-catenin and PI3K/AKT, which control cell proliferation and survival. nih.gov The Bcl-2 protein is a primary anti-apoptotic regulator, and its inhibition can trigger cancer cell death. researchgate.net Although direct modulation of GSK-3 or Bcl-2 by 5-(4-Fluorophenyl)isoxazole-3-carbonitrile itself has not been definitively established, the observed induction of apoptosis by its derivatives suggests that these pathways may be involved and represent a promising avenue for future mechanistic studies. researchgate.netdoaj.orgresearchgate.net

Exploration in Anti-inflammatory Research

The isoxazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.comresearchgate.net Various derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, some isoxazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov

The presence of a fluorophenyl group on the isoxazole ring can be a key determinant of anti-inflammatory activity. Studies on related compounds, such as 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, have shown promising anti-inflammatory effects through the suppression of cytokine release. nih.govsemanticscholar.org Furthermore, research on a series of 3,5-disubstituted isoxazoles linked to a benzimidazole (B57391) scaffold revealed that compounds bearing a 4-fluorophenyl group at the C3 position of the isoxazole moiety exhibited excellent anti-inflammatory activity, achieving over 60% inhibition of hind paw edema in a carrageenan-induced inflammation model. nih.gov While direct experimental data on the anti-inflammatory properties of this compound is not extensively documented in the available literature, the established anti-inflammatory potential of structurally similar fluorophenyl-isoxazole derivatives suggests that it may be a promising candidate for further investigation in this area. scholarsresearchlibrary.comnih.govnuph.edu.uanih.govmdpi.comresearchgate.net

Strategic Building Block for Complex Pharmaceutical Intermediates

The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous therapeutic agents. mdpi.comwikipedia.org Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.commdpi.comresearchgate.net The this compound molecule serves as a valuable starting material for the synthesis of more complex pharmaceutical intermediates. The inclusion of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. ossila.com

Research has shown that isoxazole-based compounds can be tailored to target specific biological pathways. For instance, certain isoxazole derivatives have been developed as selective inhibitors of enzymes like histone deacetylases (HDAC), which are implicated in cancer. nih.gov The structural motifs present in this compound—the aromatic fluorophenyl ring and the nitrile group—are frequently found in potent, biologically active molecules. nih.gov The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a chemical handle for further molecular elaboration. This versatility allows chemists to use this compound to construct a diverse library of compounds for screening and development into potential new therapeutic agents. researchgate.net Studies on various fluorophenyl-isoxazole derivatives have confirmed their potential as anticancer agents against several human cancer cell lines. researchgate.net

Therapeutic Area Relevance of Isoxazole Scaffold Key Findings
Oncology Core structure in anticancer agents. nih.govnih.govDerivatives show cytotoxicity against liver, cervical, and breast cancer cell lines. researchgate.net
Infectious Diseases Found in antibacterial and antifungal drugs. nih.govmdpi.commdpi.comIsoxazoles exhibit activity against pathogens like Candida albicans and various bacteria. mdpi.comnih.govresearchgate.net
Inflammation Basis for anti-inflammatory compounds, such as COX-2 inhibitors. nih.govmdpi.comIndolyl-isoxazoles have shown good anti-inflammatory activity in preclinical models. nih.gov
Neurodegenerative Disorders Used to develop selective inhibitors for enzymes like MAO-B. nih.gov3,5-diaryl-4,5-dihydroisoxazoles have been synthesized as potential neuroprotective agents. nih.gov

Contributions to Agrochemical Research and Crop Protection

The isoxazole ring is a key component in the development of modern agrochemicals, contributing to the creation of effective herbicides, fungicides, and insecticides. mdpi.comresearchgate.net The presence of fluorine in pesticide molecules is also known to significantly enhance their biological efficacy. ossila.comresearchgate.net

Isoxazole derivatives are a well-established class of herbicides. wikipedia.orgresearchgate.netresearchgate.netgoogle.com Some of these compounds function by inhibiting protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the chlorophyll (B73375) biosynthesis pathway of plants. researchgate.netresearchgate.net The structural characteristics of this compound make it a promising candidate for the development of new herbicidal agents. The commercial herbicide pyroxasulfone, for example, contains a related dihydro-1,2-oxazole ring and is effective for pre-emergence control of grass and broadleaf weeds in crops like corn and soybeans. nih.gov This highlights the agricultural industry's successful application of the isoxazole scaffold in creating potent and selective herbicides.

Research has consistently demonstrated the antifungal properties of isoxazole-containing molecules. nih.govmdpi.comresearchgate.netresearchgate.net These compounds have been investigated for their ability to control a range of plant pathogens. nih.govfrontiersin.org For instance, novel series of isoxazole derivatives have been synthesized and evaluated for their in-vitro potential against pathogenic fungi like Candida albicans, revealing promising activity and selectivity. mdpi.comnih.gov Specifically designed pyrano[3,4-c]isoxazole derivatives have shown significant fungicidal effects against wheat leaf rust and barley powdery mildew. nih.gov The development of new fungicidal agents is crucial for managing crop diseases, particularly with the rise of resistance to existing treatments, and this compound represents a valuable template for such research. frontiersin.org

The isoxazole framework is integral to the design of a number of modern insecticides. nih.govresearchgate.netresearchgate.net Many isoxazoline (B3343090) insecticides, a related chemical class, function as antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to potent insecticidal effects. acs.orgnih.gov Structure-activity relationship (SAR) studies on compounds such as isoxazole carboxamides have been conducted to optimize their insecticidal potency against various pests. nih.govjlu.edu.cn Research on 4,5-disubstituted 3-isoxazolols has identified them as novel lead compounds for developing insecticides that target the orthosteric site of housefly GABA receptors. nih.gov These findings underscore the potential of this compound as a scaffold for creating new and effective insecticides to protect crops from insect damage.

Agrochemical Application Target Mechanism/Key Findings
Herbicides Various grass and broadleaf weeds. researchgate.netnih.govInhibition of enzymes like protoporphyrinogen oxidase (Protox). researchgate.netresearchgate.net
Fungicides Plant pathogenic fungi (e.g., wheat leaf rust, rice blast). nih.govDerivatives show selective and high fungicidal activity. nih.gov
Insecticides Pests such as oriental armyworm and houseflies. nih.govnih.govAct as competitive antagonists of insect GABA receptors. nih.gov

Utility in Advanced Materials Science Research

Beyond life sciences, the unique electronic properties of heterocyclic compounds have opened avenues for their use in materials science. Isoxazole derivatives are being explored for their potential in developing advanced organic materials. mdpi.com

Investigation for Optical Materials Development

The quest for novel organic molecules with tailored photophysical properties is a driving force in the development of advanced optical materials. While direct studies on the optical properties of this compound are not extensively documented, the inherent characteristics of its structural components—the 5-arylisoxazole core and the cyano group—suggest its potential in this arena. The isoxazole ring, being an electron-rich aromatic system, can participate in extended π-conjugation, a key feature for fluorophores. nih.gov The presence of the electron-withdrawing nitrile group and the 4-fluorophenyl substituent can further modulate the electronic structure, potentially leading to interesting photoluminescent behavior. nih.gov

Research on related heterocyclic compounds containing a carbonitrile group, such as 4-(aryl)-benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, has demonstrated that these molecules can exhibit fluorescence in both solution and solid states, with large Stokes shifts. nih.gov This suggests that the isoxazole-3-carbonitrile (B1322572) scaffold could serve as a core for the design of new fluorescent probes. Moreover, theoretical studies on other isoxazole derivatives have indicated their potential for nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The strategic placement of donor and acceptor groups on the isoxazole ring, a design principle that can be applied to this compound, is a known approach to enhance NLO responses.

Potential Optical Property Structural Contribution from this compound Relevant Research on Analogous Structures
FluorescenceThe conjugated system of the 5-arylisoxazole core. The electron-withdrawing nitrile group can influence the emission wavelength.4-(Aryl)-benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles exhibit fluorescence. nih.gov
Nonlinear Optical (NLO) PropertiesThe donor-acceptor character that can be imparted by the fluorophenyl and nitrile groups on the isoxazole ring.Theoretical studies on isoxazole derivatives suggest potential for NLO applications. researchgate.net

Applications in Polymer Chemistry

The incorporation of heterocyclic units into polymer backbones can impart unique electronic and physical properties to the resulting materials. Isoxazole-containing polymers are being explored for their potential in various applications, including as organic semiconductors. acs.orgresearchgate.netacs.orgwpmucdn.com The rigid, planar structure of the isoxazole ring can contribute to the formation of ordered polymer chains, which is beneficial for charge transport.

This compound, with its reactive nitrile group and potential for further functionalization on the phenyl ring, represents a promising monomer for the synthesis of novel conjugated polymers. The nitrile group could be chemically modified to introduce polymerizable functionalities, or it could participate directly in certain polymerization reactions. For instance, the synthesis of conjugated polymers containing oxazole (B20620) units has been achieved through methods like Stille coupling, where halogenated monomers are coupled with organotin reagents. wpmucdn.com A similar strategy could be envisioned for derivatives of this compound.

Furthermore, the isoxazole ring itself can undergo ring-opening reactions, which could be exploited in ring-opening polymerization (ROP) to create polymers with different backbone structures. While this application has not been specifically reported for this compound, the chemical reactivity of the isoxazole N-O bond is well-established. researchgate.net

Polymerization Strategy Role of this compound Potential Polymer Properties
Chain-growth polymerization of vinyl-substituted isoxazolesCould be modified to introduce a vinyl group for polymerization.Thermally stable polymers with pendant isoxazole units.
Step-growth polymerization (e.g., Stille coupling)Could be halogenated to serve as a monomer for cross-coupling reactions.Conjugated polymers with potential semiconducting properties. acs.orgresearchgate.net
Ring-opening polymerizationThe isoxazole ring could potentially be opened to form a linear polymer.Polymers with unique backbone structures and functionalities.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true strength of this compound lies in its utility as a versatile building block in organic synthesis. The presence of multiple reactive sites—the nitrile group, the isoxazole ring, and the fluorophenyl moiety—allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. researchgate.netnih.gov

Facilitating the Construction of Diverse Molecular Architectures

The isoxazole scaffold is a cornerstone in the construction of diverse molecular architectures, largely due to its stability and the predictable reactivity of its substituents. The nitrile group at the 3-position of this compound is a particularly useful handle for elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Each of these new functional groups opens up a new set of possible reactions, allowing for the stepwise construction of complex molecules.

For example, the transformation of a similar 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile into the corresponding 3-amino derivative has been demonstrated. nih.gov This amino-isoxazole can then be further functionalized, for instance, by forming sulfonamides or ureas, thereby creating a library of related compounds from a single precursor.

Pathways to New Heterocyclic Systems

The isoxazole ring, while relatively stable, can be induced to undergo ring-opening and rearrangement reactions, providing pathways to other heterocyclic systems. This "ring-switching" strategy is a powerful tool in synthetic chemistry. For instance, isoxazoles can be converted to pyridines through an inverse electron-demand hetero-Diels-Alder reaction with enamines. mdpi.com This transformation effectively replaces the oxygen atom of the isoxazole with a carbon and a nitrogen atom from the enamine, leading to a highly substituted pyridine (B92270) ring.

Another important transformation is the conversion of isoxazoles into pyrimidines. While various methods exist, one approach involves the reaction of isoxazole derivatives with reagents that can provide the necessary atoms to form the six-membered pyrimidine (B1678525) ring. acs.org The nitrile group in this compound can also be a key player in the formation of fused heterocyclic systems. For example, the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been achieved through intramolecular cycloaddition reactions. researchgate.net

Starting Heterocycle Transformation Resulting Heterocycle Key Reagents/Conditions
IsoxazoleInverse electron-demand hetero-Diels-AlderPyridineEnamines, TiCl₄(THF)₂ mdpi.com
IsoxazoleRing expansionPyridineRhodium carbenoid researchgate.net
Isoxazole-3-carbonitrileHydrolysis, Curtius rearrangementIsoxazol-3-amine1. NaOH/H₂O 2. DPPA, t-BuOH nih.gov
Isoxazol-3-amineReaction with dicarbonyl compoundsFused pyrimidinesVaries

Use in Multi-component Reactions and Click Chemistry Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net While this compound itself is often the product of such reactions, its functional groups, particularly the nitrile, could potentially participate as a component in subsequent MCRs to build even more complex structures. For example, the synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction of an aldehyde, malononitrile, and hydroxylamine. nih.govwikipedia.org

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The nitrile group of this compound can be a precursor to an azide (B81097) or an alkyne, thus allowing it to be incorporated into molecules via click chemistry. More directly, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form isoxazoles is itself considered a "click-type" reaction, and in some contexts, can be a copper-free alternative to the CuAAC. wikipedia.orgeresearchco.comkennesaw.edu This highlights the intrinsic connection of the isoxazole core to this powerful synthetic methodology.

Building Block for Fluoroalkyl-Substituted Isoxazoles

The presence of the 4-fluorophenyl group in this compound is significant, as the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This pre-installed fluorine atom makes the compound an attractive starting material for the synthesis of more complex fluorinated molecules.

While this specific compound is not typically used to introduce additional fluoroalkyl groups, it serves as a valuable scaffold that already contains a fluorine moiety. The synthesis of other fluoroalkyl-substituted isoxazoles often involves the use of fluoroalkylated building blocks in the initial ring-forming reaction. nih.gov However, the existing 4-fluorophenyl group in the target molecule can influence the reactivity of the isoxazole ring and can be a site for further modifications in the synthesis of complex fluorinated compounds. For example, methods for the synthesis of alkyl fluorinated compounds with multiple stereogenic centers are of great interest in medicinal chemistry. mdpi.com Starting with a molecule that already contains fluorine can be a strategic advantage in such synthetic endeavors.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 5-(4-Fluorophenyl)isoxazole-3-carbonitrile?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of appropriate precursors such as nitrile-containing intermediates. For example, fluorophenyl-substituted isoxazoles are often synthesized using 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes under inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 60–80°C). Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used to stabilize intermediates . Yield optimization may require purification via column chromatography or recrystallization from toluene/ethanol mixtures .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H6_6FN2_2O: 205.0473) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C%: 58.55; H%: 2.94; N%: 13.59) . Purity is assessed via thin-layer chromatography (TLC) and HPLC (>95% purity threshold) .

Q. What crystallographic methods are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) can resolve bond lengths, angles, and fluorophenyl ring planarity. For example, a typical refinement converges at R1_1 < 0.05 .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced methods include:

  • Continuous Flow Reactors: Enhance heat/mass transfer and reduce side reactions .
  • Microwave-Assisted Synthesis: Accelerate cyclization steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Catalytic Systems: Transition metal catalysts (e.g., CuI) improve regioselectivity in cycloadditions . Process optimization should balance cost, scalability, and environmental impact (e.g., solvent recycling) .

Q. How to address discrepancies between elemental analysis and spectroscopic data?

Contradictions may arise from hygroscopic intermediates or incomplete purification. Mitigation strategies:

  • Repeat Analyses: Ensure consistent drying of samples under vacuum.
  • Complementary Techniques: Use X-ray photoelectron spectroscopy (XPS) to detect trace impurities (e.g., residual solvents).
  • Thermogravimetric Analysis (TGA): Confirm thermal stability and absence of volatile contaminants .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites (e.g., carbonitrile group as an electrophile).
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies . Software like Gaussian or AutoDock Vina is used, validated against experimental IC50_{50} values .

Q. How is the compound’s biological activity assessed in preclinical studies?

  • In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay for cytotoxicity) or bacterial strains (MIC determination).
  • ADME-Tox Profiling: Use Caco-2 cells for permeability and cytochrome P450 inhibition assays.
  • In Vivo Models: Rodent studies for pharmacokinetics (e.g., half-life, bioavailability) . Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.